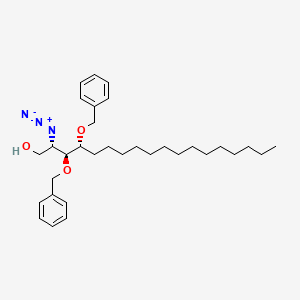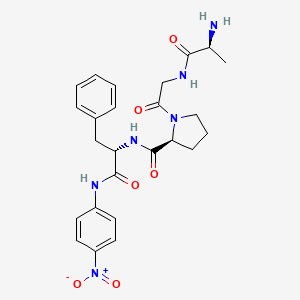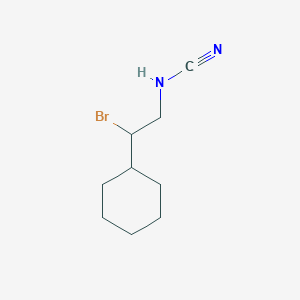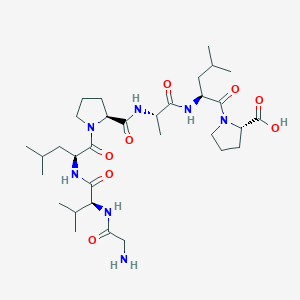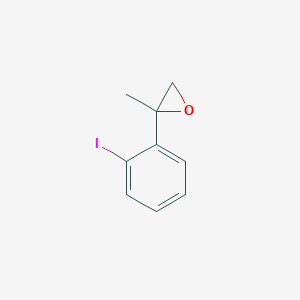![molecular formula C11H13HgIO5 B12563387 Iodo[2,3,4-trimethoxy-6-(methoxycarbonyl)phenyl]mercury CAS No. 144394-76-3](/img/structure/B12563387.png)
Iodo[2,3,4-trimethoxy-6-(methoxycarbonyl)phenyl]mercury
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iodo[2,3,4-trimethoxy-6-(methoxycarbonyl)phenyl]mercury is a chemical compound that contains iodine, mercury, and a phenyl ring substituted with methoxy and methoxycarbonyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Iodo[2,3,4-trimethoxy-6-(methoxycarbonyl)phenyl]mercury typically involves the reaction of 2,3,4-trimethoxy-6-(methoxycarbonyl)phenyl iodide with a mercury-containing reagent. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out under inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research settings rather than large-scale industrial applications. the principles of organic synthesis and mercury chemistry would apply, with a focus on maintaining purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Iodo[2,3,4-trimethoxy-6-(methoxycarbonyl)phenyl]mercury can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form mercury(II) compounds.
Reduction: Reduction reactions can convert the mercury center to a lower oxidation state.
Substitution: The iodine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like thiols or amines. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield mercury(II) derivatives, while substitution reactions can produce a variety of organomercury compounds .
Aplicaciones Científicas De Investigación
Iodo[2,3,4-trimethoxy-6-(methoxycarbonyl)phenyl]mercury has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-mercury bonds.
Biology: The compound can be used in studies involving mercury’s biological effects and interactions with biomolecules.
Medicine: Research into potential therapeutic applications, such as antimicrobial properties, is ongoing.
Mecanismo De Acción
The mechanism by which Iodo[2,3,4-trimethoxy-6-(methoxycarbonyl)phenyl]mercury exerts its effects involves the interaction of the mercury center with various molecular targets. Mercury can form strong bonds with sulfur-containing biomolecules, affecting enzyme activity and cellular function. The pathways involved include the disruption of thiol groups in proteins and interference with cellular redox states .
Comparación Con Compuestos Similares
Similar Compounds
Methylmercury: Known for its toxicological effects and environmental impact.
Phenylmercury acetate: Used as a preservative and antifungal agent.
Dimethylmercury: Highly toxic and used in specialized chemical research.
Uniqueness
Iodo[2,3,4-trimethoxy-6-(methoxycarbonyl)phenyl]mercury is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical properties and reactivity. This makes it valuable for targeted research applications where other organomercury compounds may not be suitable .
Propiedades
Número CAS |
144394-76-3 |
|---|---|
Fórmula molecular |
C11H13HgIO5 |
Peso molecular |
552.71 g/mol |
Nombre IUPAC |
iodo-(2,3,4-trimethoxy-6-methoxycarbonylphenyl)mercury |
InChI |
InChI=1S/C11H13O5.Hg.HI/c1-13-8-5-7(11(12)16-4)6-9(14-2)10(8)15-3;;/h5H,1-4H3;;1H/q;+1;/p-1 |
Clave InChI |
OVTALZOIKOJZRU-UHFFFAOYSA-M |
SMILES canónico |
COC1=C(C(=C(C(=C1)C(=O)OC)[Hg]I)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Butyl-[2-(4-butylamino-benzoyloxy)-ethyl]-dimethyl-ammonium](/img/structure/B12563311.png)
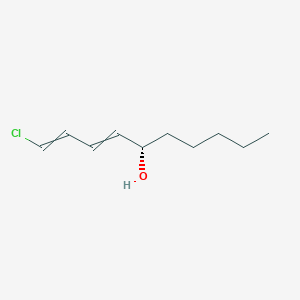
![Benzoic acid, 2-[methyl(1-oxo-3-phenylpropyl)amino]-, methyl ester](/img/structure/B12563321.png)
![(Z)-5-Cyclohexyl-3-(methoxyimino)-1H-benzo[b]azepin-2(3H)-one](/img/structure/B12563344.png)
![2-[2-(1,3-Benzothiazol-2-yl)hydrazinylidene]-4-[(propan-2-yl)oxy]naphthalen-1(2H)-one](/img/structure/B12563347.png)
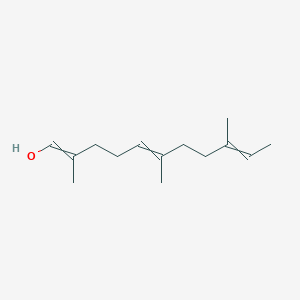
![N-{4-[(E)-Phenyldiazenyl]phenyl}glycine](/img/structure/B12563354.png)

